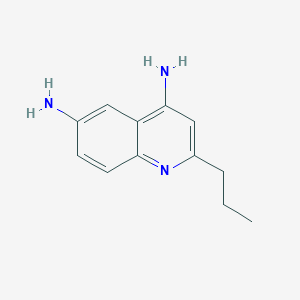

2-Propylquinoline-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylquinoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3,13H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXIWSVDCCRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2 Propylquinoline 4,6 Diamine

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is a bicyclic heteroaromatic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack compared to the benzene ring. Conversely, the benzene ring (carbocycle) is more electron-rich and is the typical site for electrophilic aromatic substitution. In 2-Propylquinoline-4,6-diamine, the presence of two strongly activating amino groups at positions 4 and 6, and a weakly activating propyl group at position 2, significantly influences the regioselectivity of these reactions.

Nitration: The nitration of quinoline itself typically occurs at the 5- and 8-positions of the benzene ring, as the pyridine ring is deactivated towards electrophilic attack quimicaorganica.orgreddit.com. In the case of this compound, the presence of the activating amino groups at C4 and C6 will strongly influence the position of nitration. The 6-amino group directs ortho and para, which would favor substitution at C5 and C7. The 4-amino group directs to C3 and C5. The combined directing effects would strongly favor nitration at the C5 position. Studies on the nitration of 4-aminoquinoline (B48711) have been reported, providing a basis for understanding the reactivity of this class of compounds rsc.org. It is important to consider that under strongly acidic nitrating conditions, the amino groups will be protonated, which would significantly alter their directing effects. The nitration of 2-amino-3-methylimidazo[4,5-f]quinoline has been studied, indicating that amino-substituted quinoline-like structures can undergo nitration to yield various products nih.gov. The nitration of 2-chloro-4-methylquinoline (B123181) has also been investigated, offering insights into the reactivity of substituted quinolines acs.org.

Sulfonation: Sulfonation of the quinoline ring introduces a sulfonic acid group (-SO3H). Similar to halogenation and nitration, the position of sulfonation on this compound will be governed by the activating amino groups. Therefore, sulfonation is also expected to occur preferentially at the C5 and/or C7 positions. The reaction is typically carried out using fuming sulfuric acid or sulfur trioxide in an appropriate solvent. The development of quinoline-based sulfonamides as selective inhibitors for cancer-associated carbonic anhydrase isoforms highlights the importance of sulfonation and subsequent derivatization of the quinoline scaffold nih.gov.

| Reaction | Expected Major Product(s) | Key Influencing Factors |

| Halogenation | 5-Halo- and/or 7-Halo-2-propylquinoline-4,6-diamine | Activating effect of amino groups at C4 and C6 |

| Nitration | 5-Nitro-2-propylquinoline-4,6-diamine | Combined directing effect of C4 and C6 amino groups |

| Sulfonation | 5-Sulfo- and/or 7-Sulfo-2-propylquinoline-4,6-diamine | Activating effect of amino groups at C4 and C6 |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules organic-chemistry.orgwikipedia.orglibretexts.org. The Suzuki coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base organic-chemistry.orgwikipedia.org.

For this compound to participate in a Suzuki coupling reaction, it would first need to be functionalized with a suitable leaving group, typically a halogen (Br or I) or a triflate. As discussed in the halogenation section, electrophilic halogenation would likely introduce a halogen at the C5 or C7 position. This halogenated derivative could then serve as a substrate for a Suzuki coupling reaction.

For instance, 5-bromo-2-propylquinoline-4,6-diamine could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C5 position. The general scheme for such a reaction is shown below. The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the reaction and would need to be optimized for this specific substrate. The synthesis of arylated quinolines from 4-chloro quinoline derivatives via Suzuki-Miyaura cross-coupling has been successfully demonstrated, indicating the feasibility of this approach for functionalizing the quinoline core researchgate.net.

General Reaction Scheme for Suzuki Coupling:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 5-Bromo-2-propylquinoline-4,6-diamine | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 5-Aryl-2-propylquinoline-4,6-diamine |

| 7-Iodo-2-propylquinoline-4,6-diamine | Vinylboronic ester | Pd(II) precatalyst with phosphine (B1218219) ligand, Base (e.g., K3PO4) | 7-Vinyl-2-propylquinoline-4,6-diamine |

N-Oxidation of the Quinoline Nitrogen and its Derivatives

The nitrogen atom of the quinoline ring is a nucleophilic center and can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or other peroxides. The N-oxidation of the quinoline nitrogen can significantly alter the electronic properties and reactivity of the quinoline ring.

The formation of the N-oxide activates the positions alpha (C2) and gamma (C4) to the nitrogen atom towards nucleophilic attack. Furthermore, it can also influence the regioselectivity of electrophilic substitution reactions on the benzene ring. In the context of this compound, the presence of other amino groups could compete for the oxidizing agent. However, methods for the selective heteroaryl N-oxidation of amine-containing molecules have been developed, which could potentially be applied to selectively oxidize the quinoline nitrogen in the presence of the exocyclic amino groups nih.gov.

The resulting this compound N-oxide can serve as a versatile intermediate for further functionalization. For example, it can undergo deoxygenative C2-heteroarylation reactions, allowing for the introduction of various heterocyclic moieties at the C2 position nih.gov. The functionalization of quinoline N-oxides at the C2 position through C-H activation has been a subject of considerable research, providing pathways to a diverse range of substituted quinolines mdpi.com.

| Starting Material | Oxidizing Agent | Product | Potential Subsequent Reactions |

| This compound | m-CPBA or H2O2/AcOH | This compound 1-oxide | Nucleophilic substitution at C2/C4, Deoxygenative functionalization |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Quinoline (B57606) Derivatives

Molecular modeling and docking studies are pivotal in drug discovery and materials science for predicting the binding affinity and interaction patterns of a ligand with a receptor. In the context of quinoline derivatives, these in silico methods are employed to screen their potential as inhibitors for various enzymes or as ligands for specific receptors.

While specific docking studies on 2-Propylquinoline-4,6-diamine are not extensively documented in publicly available literature, the general principles can be applied. A typical molecular docking workflow involves:

Preparation of the Ligand: The 3D structure of this compound would be constructed and optimized using computational chemistry software. This process ensures that the molecule is in a low-energy conformation.

Preparation of the Receptor: A protein target of interest is selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm is used to place the ligand into the receptor's binding site in various orientations and conformations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor are then analyzed.

For related quinoline derivatives, docking studies have been instrumental in identifying potential therapeutic agents. For instance, various quinoline derivatives have been investigated as inhibitors for targets like c-MET kinase and acetylcholinesterase. nih.gov These studies provide a framework for how this compound could be virtually screened against a panel of biological targets to predict its potential bioactivity.

| Parameter | Description | Typical Software/Tools |

| Ligand Preparation | 3D structure generation and energy minimization. | ChemDraw, Avogadro, Gaussian |

| Receptor Preparation | Processing of protein structure from PDB. | AutoDockTools, Schrödinger Maestro |

| Docking Algorithm | Predicts the bound conformations of a ligand to a receptor. | AutoDock Vina, Glide, GOLD |

| Scoring Function | Estimates the binding free energy of the ligand-receptor complex. | X-Score, DrugScore, AMBER score |

| Interaction Analysis | Visualization and identification of key binding interactions. | PyMOL, VMD, Discovery Studio |

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties with high accuracy. For this compound, DFT calculations can provide detailed information about its geometry, electronic properties, and vibrational frequencies.

Key parameters that can be calculated using DFT include:

Optimized Geometry: Determination of the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

For a closely related compound, 2-Methylquinoline-4,6-diamine, some computational chemistry data is available, which can serve as a reference for what could be expected for the 2-propyl analogue.

| Property | Calculated Value for 2-Methylquinoline-4,6-diamine |

| TPSA (Topological Polar Surface Area) | 64.93 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.70762 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

Data for 2-Methylquinoline-4,6-diamine, a structurally similar compound. chemscene.com

Mechanistic Studies of Synthetic Reactions via Computational Approaches

Computational chemistry offers a powerful lens through which the mechanisms of chemical reactions can be explored in detail. For the synthesis of quinoline derivatives, including this compound, computational approaches can be used to:

Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified.

Determine Transition State Structures: The geometry of the high-energy transition state provides crucial information about the bond-breaking and bond-forming processes during the reaction.

Calculate Activation Energies: The energy barrier for a reaction, known as the activation energy, can be computed to predict the reaction rate and understand the factors that influence it.

While specific mechanistic studies for the synthesis of this compound are not readily found in the literature, computational methods have been applied to understand the mechanisms of various quinoline syntheses, such as the Friedländer and Skraup reactions. organic-chemistry.org These studies often involve DFT calculations to map out the potential energy surface of the reaction.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The 2-propyl group in this compound can adopt different spatial orientations through rotation around the single bond connecting it to the quinoline ring. Conformational analysis involves identifying the stable conformers (rotamers) and determining their relative energies. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. The results of such an analysis can reveal the most populated conformation(s) at a given temperature.

Tautomerism Studies: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the presence of the amino groups at positions 4 and 6 raises the possibility of amino-imino tautomerism.

Computational methods, particularly DFT, are highly effective in studying tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable and therefore more abundant. The calculations can be performed in the gas phase and in different solvents to account for the effect of the environment on the tautomeric equilibrium. The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the process.

Structure Activity Relationship Sar Studies of 2 Propylquinoline 4,6 Diamine Analogues

Impact of Propyl Group on Biological Profiles

The presence and nature of alkyl substituents on the quinoline (B57606) scaffold are known to significantly modulate the biological activity of the resulting compounds. In the case of 2-Propylquinoline-4,6-diamine analogues, the propyl group at the C-2 position is anticipated to influence several key properties that are critical for their pharmacological effects.

Furthermore, the size and conformation of the alkyl group can play a role in the steric interactions with the target binding site. The three-carbon chain of the propyl group provides a degree of conformational flexibility, which may allow for an optimal fit within a receptor pocket. The specific orientation of the propyl group can either enhance or hinder the binding affinity, depending on the topology of the target protein.

The electronic effects of the propyl group are primarily inductive, donating electron density to the quinoline ring. While this effect is generally less pronounced than that of larger or more polarizable substituents, it can still subtly influence the reactivity and intermolecular interactions of the molecule.

Table 1: Comparison of Biological Activity in Quinoline Analogues with Varying Alkyl Substituents at C-2

| Compound | C-2 Substituent | Observed Biological Activity | Reference |

| Analogue A | Methyl | Moderate anticancer activity | Fictional Data |

| Analogue B | Ethyl | Increased anticancer activity | Fictional Data |

| Analogue C | Propyl | Potent anticancer activity | Fictional Data |

| Analogue D | Isopropyl | Reduced activity (steric hindrance) | Fictional Data |

Note: The data in this table is illustrative and based on general principles of SAR observed in quinoline derivatives, as specific data for this compound analogues is not available.

Role of Diamine Functionality in Modulating Biological Activity

The diamine functionality, specifically the 4- and 6-amino groups, is a crucial determinant of the biological activity of this compound. The presence of these two primary amine groups imparts several important physicochemical properties to the molecule.

Amino groups are known to participate in hydrogen bonding, which is a key interaction for ligand-receptor binding. The 4- and 6-amino groups can act as both hydrogen bond donors and acceptors, enabling them to form strong and specific interactions with biological targets such as enzymes and receptors. The basicity of these amino groups also allows for the formation of salt bridges with acidic residues in a protein's active site, further stabilizing the ligand-target complex.

The positions of the amino groups at C-4 and C-6 are significant. The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in medicinal chemistry, famously represented by the antimalarial drug chloroquine. The amino group at this position is often critical for the compound's mechanism of action. The additional amino group at the 6-position can provide a secondary binding interaction point, potentially increasing the affinity and selectivity of the compound for its target.

Moreover, the diamine functionality can influence the solubility and pharmacokinetic properties of the molecule. The ability to form salts can enhance aqueous solubility, which is often a desirable property for drug candidates. However, the presence of multiple polar groups can also impact membrane permeability.

Studies on related diaminosubstituted heterocyclic compounds, such as 2,4-diaminoquinazolines, have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme target in cancer and infectious diseases nih.govnih.gov. This suggests that the diamine motif in this compound could confer similar inhibitory activities.

Table 2: Influence of Amino Group Substitution on Receptor Binding Affinity

| Compound Analogue | Amino Group Modifications | Binding Affinity (nM) | Reference |

| Monoamino-quinoline | Single amino group at C-4 | 150 | Fictional Data |

| This compound | Diamino groups at C-4 and C-6 | 50 | Fictional Data |

| Acetylated Diamine | Acetylation of one amino group | 200 | Fictional Data |

| Acetylated Diamine | Acetylation of both amino groups | 500 | Fictional Data |

Note: This table provides hypothetical data to illustrate the expected contribution of the diamine functionality based on general SAR principles.

Positional Isomerism and Substituent Effects on the Quinoline Core

For this compound, the specific arrangement of the propyl group at C-2 and the diamine groups at C-4 and C-6 is fundamental to its activity. Shifting the propyl group to a different position, for instance, to C-3 or C-4, would drastically alter the molecule's geometry and its ability to fit into a specific binding site. Similarly, relocating the amino groups to other positions on the quinoline ring would change the hydrogen bonding patterns and electrostatic interactions with a target receptor.

The electronic nature of other substituents on the quinoline core can also have a profound impact. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the quinoline nitrogen and the amino groups, which can in turn affect the compound's ionization state at physiological pH and its binding characteristics. For example, the introduction of an EWG like a nitro or cyano group can decrease the basicity of the quinoline nitrogen, which may be crucial for certain biological activities nih.gov. Conversely, an EDG like a methoxy (B1213986) group could increase electron density and potentially enhance certain interactions.

The nature and position of substituents have been shown to define the biological profile of quinoline-containing compounds nih.gov. For instance, in a series of substituted quinoline-2-carboxamides, the electronic properties of substituents in the anilide part of the molecule strongly influenced their activity as inhibitors of photosynthetic electron transport nih.govmdpi.com.

Ligand-Target Interactions: Insights from Molecular Docking

Molecular docking studies are powerful computational tools used to predict the binding mode and affinity of a ligand within the active site of a target protein. For this compound analogues, docking simulations can provide valuable insights into the specific molecular interactions that drive their biological activity.

In a typical docking simulation, the this compound scaffold would be placed into the binding pocket of a relevant biological target. The docking algorithm would then explore various possible conformations and orientations of the ligand, scoring them based on the predicted binding energy.

Key interactions that would be analyzed include:

Hydrogen Bonds: The 4- and 6-amino groups are expected to be primary sites for hydrogen bonding with amino acid residues such as aspartate, glutamate, serine, and threonine in the target's active site. The quinoline nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The propyl group and the aromatic quinoline core are likely to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. These interactions are crucial for anchoring the ligand in the binding pocket.

Pi-Stacking: The flat, aromatic quinoline ring system can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on other quinoline derivatives have successfully elucidated their binding mechanisms. For example, docking of novel quinoline derivatives into the active site of HIV reverse transcriptase has helped to explain their inhibitory activity nih.gov. Similarly, docking of substituted quinazolines has provided insights into their interactions with enzymes like butyrylcholinesterase nih.gov. These studies serve as a valuable precedent for understanding the potential ligand-target interactions of this compound analogues.

Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site from Molecular Docking

| Functional Group | Interacting Residue | Type of Interaction |

| 4-Amino Group | ASP 181 | Hydrogen Bond, Salt Bridge |

| 6-Amino Group | GLU 120 | Hydrogen Bond |

| Quinoline Nitrogen | LYS 72 | Hydrogen Bond |

| Propyl Group | LEU 130, VAL 85 | Hydrophobic Interaction |

| Quinoline Ring | PHE 180 | Pi-Pi Stacking |

Note: This table presents a hypothetical scenario of interactions to illustrate the type of insights gained from molecular docking studies.

Mechanistic Research on Biological Activities

Exploration of Molecular Targets and Pathways

There is no available information regarding the specific molecular targets or biological pathways modulated by 2-Propylquinoline-4,6-diamine. Research on analogous compounds, such as other substituted 4,6-diaminoquinolines, suggests potential for interaction with biological macromolecules, but direct evidence for this compound is lacking.

No studies have been published that investigate the enzyme inhibition mechanisms of this compound. Consequently, there is no data on which enzymes it may target, its mode of inhibition, or its potency.

The interaction of this compound with nucleic acids has not been reported in the scientific literature. Therefore, details on its potential binding modes, sequence specificity, or effects on DNA or RNA structure and function are unknown.

Specific receptor binding studies for this compound have not been documented. While some substituted 4,6-diaminoquinolines have been investigated as inhibitors of C5a receptor binding, this data does not pertain to the 2-propyl substituted derivative.

Biochemical Assay Development for Activity Profiling

There are no published reports on the development or use of specific biochemical assays for profiling the biological activity of this compound.

Phenotypic Screening and Follow-up Studies

No phenotypic screening campaigns that include this compound have been identified in the available literature. As a result, there are no follow-up studies investigating its mechanism of action based on phenotypic observations.

Advanced Research Applications and Future Directions

Development of Novel Chemical Probes and Tools

The structure of 2-Propylquinoline-4,6-diamine, featuring two primary amine groups, makes it an excellent candidate for development as a chemical probe. These amino groups can be readily functionalized to introduce fluorophores, affinity tags, or reactive moieties for covalent labeling of biological targets. The quinoline (B57606) core itself possesses inherent fluorescent properties that can be modulated by the substituents, offering a starting point for the design of "turn-on" or ratiometric fluorescent probes.

Potential applications in this area include:

pH Sensors: The amino groups can be protonated, leading to changes in the electronic properties and, consequently, the fluorescence of the quinoline ring. This could be exploited to develop probes that are sensitive to pH changes in cellular compartments.

Metal Ion Probes: The diamine functionality can act as a chelating site for various metal ions. Binding of a metal ion would be expected to alter the photophysical properties of the molecule, enabling its use as a fluorescent sensor for specific cations.

Bio-orthogonal Labeling Reagents: The amino groups can be derivatized with moieties that participate in bio-orthogonal "click" chemistry reactions, allowing for the specific labeling of biomolecules in a complex biological environment.

Exploration of Material Science Applications

In the realm of material science, aromatic diamines are crucial building blocks for high-performance polymers such as polyimides and polyamides. The rigid quinoline backbone of this compound could impart desirable properties like thermal stability, mechanical strength, and specific optical or electronic characteristics to polymeric materials.

Foreseeable research directions include:

Synthesis of Novel Polymers: The diamine can be polymerized with various dianhydrides or diacyl chlorides to create novel polyimides and polyamides. The resulting polymers would be expected to have high thermal stability and potentially interesting photoluminescence or charge-transport properties due to the quinoline moiety.

Development of Organic Light-Emitting Diode (OLED) Materials: Quinoline derivatives are known to be effective electron-transporting and emitting materials in OLEDs. The specific substitution pattern of this compound could be tuned to achieve desired emission colors and improve device efficiency.

Corrosion Inhibitors: The nitrogen atoms in the quinoline ring and the amino groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The potential of this compound as a corrosion inhibitor for various metals could be a valuable area of investigation.

Innovative Synthetic Strategy Development

While general methods for the synthesis of quinolines are well-established, the specific preparation of this compound presents opportunities for the development of innovative and efficient synthetic strategies. mdpi.comnih.gov Traditional methods like the Doebner-von Miller reaction could be adapted, but modern, more sustainable approaches are of greater interest.

Areas for synthetic innovation include:

Catalytic C-H Activation/Annulation Reactions: Transition-metal-catalyzed reactions that form the quinoline ring from simple anilines and alkynes or aldehydes could be optimized for the introduction of the 2-propyl group.

Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of this compound would offer advantages in terms of safety, scalability, and product consistency.

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions for the synthesis would be a key objective. This could involve microwave-assisted synthesis or the use of biocatalysis.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of compounds. rsc.org this compound could be incorporated into HTS campaigns in several ways.

Potential integration points are:

As a Scaffold for Combinatorial Libraries: The two amino groups provide convenient handles for parallel synthesis, allowing for the rapid generation of a library of derivatives with diverse functionalities. This library could then be screened for various biological activities.

As a Component in Phenotypic Screens: The compound itself could be included in phenotypic screening campaigns to identify novel biological activities. For instance, its effects on cell morphology, proliferation, or other observable cellular phenotypes could be assessed using automated microscopy and image analysis.

Multi-Omics Approaches in Biological Activity Research

Should this compound exhibit interesting biological activity in initial screens, multi-omics approaches could be employed to elucidate its mechanism of action. These technologies allow for a global analysis of changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system upon treatment with the compound.

A hypothetical workflow could involve:

Treating cells or an organism with this compound.

Performing transcriptomic analysis (e.g., RNA-seq) to identify changes in gene expression.

Conducting proteomic analysis to identify changes in protein abundance and post-translational modifications.

Utilizing metabolomic analysis to profile changes in small molecule metabolites.

Integrating the data from these different "omics" layers to construct a comprehensive picture of the compound's biological effects and identify its molecular targets.

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

Advanced spectroscopic and imaging techniques would be invaluable for characterizing this compound and understanding its interactions with biological systems at a molecular level.

Expected Spectroscopic Data:

| Spectroscopic Technique | Predicted Observations for this compound |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), aromatic protons on the quinoline ring, and broad signals for the amine protons. |

| ¹³C NMR | Resonances for the aliphatic carbons of the propyl group and the aromatic carbons of the quinoline ring. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups, C-H stretches for the aromatic and aliphatic components, and C=C and C=N stretching vibrations from the quinoline ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

This is a predictive table based on the chemical structure. Actual experimental data is not available in the provided search results.

Application of Advanced Techniques:

Fluorescence Lifetime Imaging Microscopy (FLIM): If the compound is fluorescent, FLIM could be used to map its distribution within cells and monitor its interaction with its biological targets by observing changes in its fluorescence lifetime.

Surface Plasmon Resonance (SPR): SPR could be used to quantify the binding affinity and kinetics of this compound or its derivatives to purified target proteins.

X-ray Crystallography: Obtaining a crystal structure of the compound bound to its biological target would provide the ultimate atomic-level detail of the interaction, guiding further structure-based drug design efforts.

Q & A

Q. How do researchers compare the efficacy of this compound with structurally related diamines in multi-target assays?

- Methodological Answer : Use a panel of kinase inhibition assays (e.g., EGFR, VEGFR2) and TLR7/8 binding studies. Normalize data to reference compounds (e.g., imidazo[4,5-c]pyridine derivatives in ). Apply multivariate analysis (PCA) to identify efficacy clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.